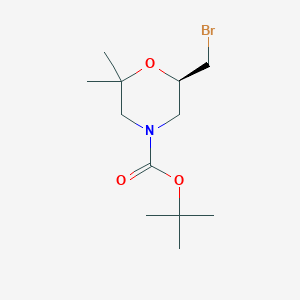

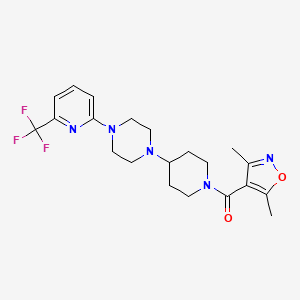

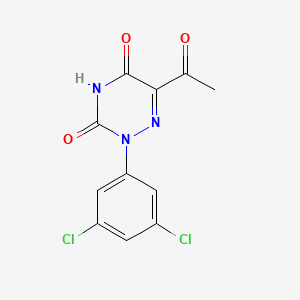

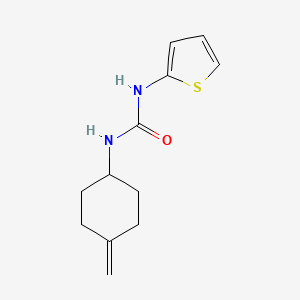

![molecular formula C28H25ClN2O7 B2508124 2-[3-(4-chlorobenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-(2,4-dimethoxyphenyl)acetamide CAS No. 866808-45-9](/img/structure/B2508124.png)

2-[3-(4-chlorobenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-(2,4-dimethoxyphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a novel anilidoquinoline derivative, which is a class of compounds known for their diverse biological activities. While the specific compound has not been directly studied in the provided papers, similar anilidoquinoline derivatives have been synthesized and evaluated for various therapeutic effects, including antiviral, antiapoptotic, and antibacterial properties.

Synthesis Analysis

The synthesis of anilidoquinoline derivatives typically involves multi-step reactions, often starting with the cyclization of precursor molecules. For instance, a related compound, 2-(2-Methyl-quinoline-4ylamino)-N-(2-chlorophenyl)-acetamide, was synthesized and showed significant therapeutic efficacy in treating Japanese encephalitis, demonstrating the potential of this class of compounds in medical applications . Another synthesis route described for N-(4-chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide involved a key cyclization step yielding a 3-cyano-4-hydroxyquinoline intermediate, which was then further processed to obtain the final product with high purity and yield, indicating the feasibility of large-scale production .

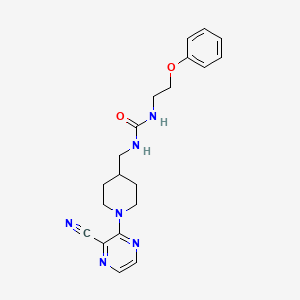

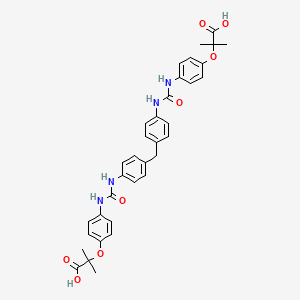

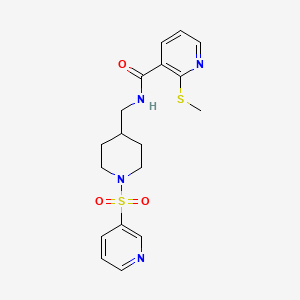

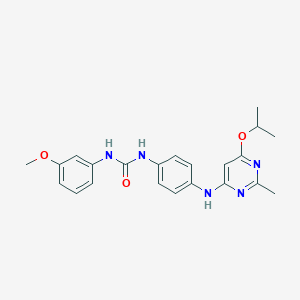

Molecular Structure Analysis

The molecular structure of anilidoquinoline derivatives is characterized by the presence of a quinoline moiety, which is a bicyclic compound with a benzene ring fused to a pyridine ring. The presence of various substituents, such as chloro groups, methoxy groups, and acetamide linkages, can significantly influence the biological activity and physical properties of these compounds. Spectroscopic techniques, including elemental analyses and various spectrometric methods, are commonly used to characterize these molecules and confirm their structures .

Chemical Reactions Analysis

Anilidoquinoline derivatives can undergo various chemical reactions depending on their functional groups. For example, the O-acylation reaction is a common method used to introduce acyl groups into the quinoline structure, as seen in the synthesis of 2-oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate . These reactions are typically mediated by bases such as triethylamine and can be performed at room temperature, offering a straightforward and clean synthetic route.

Physical and Chemical Properties Analysis

The physical and chemical properties of anilidoquinoline derivatives are influenced by their molecular structures. The introduction of electron-withdrawing or electron-donating substituents can affect the compound's reactivity, solubility, and thermal stability. Thermal analyses, such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), provide insights into the thermal behavior and stability of these compounds under various conditions .

Scientific Research Applications

Therapeutic Applications

One area of application for this compound and its derivatives is in therapeutic treatments. For instance, compounds similar to the one have been synthesized and evaluated for their antiviral and antiapoptotic effects, particularly in the context of treating viral diseases like Japanese encephalitis. A notable study demonstrated the significant antiviral efficacy of an anilidoquinoline derivative, showcasing a decrease in viral load and an increase in survival rates in infected mice (Ghosh et al., 2008). Additionally, other derivatives have been explored for their antitumor activities, with certain quinazolinone analogues demonstrating broad-spectrum antitumor activity and significant potency compared to control substances (Al-Suwaidan et al., 2016).

Synthesis and Structural Studies

Research on the synthesis and structural aspects of related compounds provides insights into their potential applications. Studies have detailed the synthesis processes of similar compounds, revealing their complex structures and the conditions under which they form salts or crystalline solids (Karmakar et al., 2007). Such research not only contributes to our understanding of the chemical properties of these compounds but also opens avenues for developing new materials with specific characteristics.

Molecular Docking and In Silico Studies

Molecular docking studies are crucial for understanding the interaction between these compounds and biological targets. Research has employed molecular docking to investigate the binding affinity of quinazolinone derivatives to specific enzymes or receptors, highlighting their potential as inhibitors for various biological processes (Mehta et al., 2019). Additionally, in silico studies offer predictions on the drug-likeness and pharmacokinetic properties of these compounds, facilitating the early-stage development of new drugs.

Mechanism of Action

Mode of Action

Based on its chemical structure, it is likely that it interacts with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces .

Pharmacokinetics

Some predicted properties include a density of 14±01 g/cm³, a boiling point of 7220±600 °C at 760 mmHg, and a vapor pressure of 00±23 mmHg at 25°C . The compound’s water solubility at 25°C is estimated to be 0.364 mg/L , suggesting it may have low bioavailability.

Action Environment

Environmental factors can significantly influence the compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s solubility, stability, and interactions with its targets . .

Safety and Hazards

properties

IUPAC Name |

2-[3-(4-chlorobenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-(2,4-dimethoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H25ClN2O7/c1-35-18-9-10-21(23(11-18)36-2)30-26(32)15-31-14-20(27(33)16-5-7-17(29)8-6-16)28(34)19-12-24(37-3)25(38-4)13-22(19)31/h5-14H,15H2,1-4H3,(H,30,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPZFFQYIEBJKLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)CN2C=C(C(=O)C3=CC(=C(C=C32)OC)OC)C(=O)C4=CC=C(C=C4)Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H25ClN2O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

537.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(ethylsulfonyl)-4-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2508044.png)

![4-({1-[(2,4-dimethylphenoxy)acetyl]-3,5-dimethyl-1H-pyrazol-4-yl}sulfonyl)morpholine](/img/structure/B2508049.png)

![4-Iodobicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2508050.png)

![2-oxo-N-[2-[(2-phenyl-1H-indol-3-yl)thio]ethyl]-1-benzopyran-3-carboxamide](/img/structure/B2508054.png)

![4-bromo-N-({5-[(4-methylpiperidin-1-yl)sulfonyl]-2-thienyl}methyl)benzamide](/img/structure/B2508056.png)

![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-(4-chlorophenyl)cyclopentanecarboxamide](/img/structure/B2508057.png)